REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(#N)C>[CH2:16]([O:15][C:13](=[O:14])[NH:4][C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[Cl:1])[CH3:17]
|
Name
|
MgO
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.768 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was continued until full conversion (20 hours)
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered via a plug of SiO2 (5 g) with ethyl acetate as an eluent
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo (50° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |